N-(pyridin-3-ylmethyl)cinnamamide

Alzheimer's disease Cholinesterase inhibition Neurodegeneration

N-(Pyridin-3-ylmethyl)cinnamamide (CAS not yet broadly indexed; IUPAC: (2E)-3-phenyl-N-(pyridin-3-ylmethyl)prop-2-enamide; molecular formula C₁₅H₁₄N₂O; MW 238.28 g/mol) is a synthetic cinnamamide derivative characterized by a trans-cinnamoyl backbone linked via an amide bond to a pyridin-3-ylmethyl substituent. This compound belongs to the privileged cinnamamide scaffold class, which has been extensively reviewed for its polypharmacological potential across anticancer, anti-inflammatory, antimicrobial, and CNS applications.

Molecular Formula C15H14N2O
Molecular Weight 238.28 g/mol
Cat. No. B11977948
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(pyridin-3-ylmethyl)cinnamamide
Molecular FormulaC15H14N2O
Molecular Weight238.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C=CC(=O)NCC2=CN=CC=C2
InChIInChI=1S/C15H14N2O/c18-15(9-8-13-5-2-1-3-6-13)17-12-14-7-4-10-16-11-14/h1-11H,12H2,(H,17,18)/b9-8+
InChIKeyVERQGAHAHUJWJK-CMDGGOBGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(Pyridin-3-ylmethyl)cinnamamide: Technical Baseline for Procurement and Research Selection


N-(Pyridin-3-ylmethyl)cinnamamide (CAS not yet broadly indexed; IUPAC: (2E)-3-phenyl-N-(pyridin-3-ylmethyl)prop-2-enamide; molecular formula C₁₅H₁₄N₂O; MW 238.28 g/mol) is a synthetic cinnamamide derivative characterized by a trans-cinnamoyl backbone linked via an amide bond to a pyridin-3-ylmethyl substituent . This compound belongs to the privileged cinnamamide scaffold class, which has been extensively reviewed for its polypharmacological potential across anticancer, anti-inflammatory, antimicrobial, and CNS applications [1]. The pyridin-3-ylmethyl moiety introduces a hydrogen-bond-capable heterocycle at the amide nitrogen—a structural feature that distinguishes it from simpler N-alkyl cinnamamides—and places it within a subclass of pyridine-bearing cinnamamide derivatives explored in both kinase inhibition and immunomodulation patent families [2]. Available vendor technical data confirm a purity specification of ≥95% (HPLC) and identity verification by ¹H-NMR, ¹³C-NMR, and HRMS .

Why Generic Substitution Fails for N-(Pyridin-3-ylmethyl)cinnamamide: Structural and Functional Differentiation from In-Class Analogs


Cinnamamide derivatives are not functionally interchangeable despite sharing a common cinnamoyl core. The identity and position of the nitrogen substituent profoundly modulate target engagement: the pyridin-3-ylmethyl group provides a specific hydrogen-bond acceptor geometry that is absent in simple N-alkyl (e.g., N-methyl, N-butyl) or N-benzyl cinnamamide analogs [1]. Patent SAR data on related cinnamamide series demonstrate that moving the pyridine nitrogen from the 3-position to the 2- or 4-position, or replacing pyridine with phenyl, substantially alters immunomodulatory activity against IL-12 and IL-6 production [2]. Furthermore, the pyridin-3-ylmethyl substituent confers distinct physicochemical properties—including calculated LogP, aqueous solubility, and basic pKa of the pyridine ring—that directly impact formulation behavior, membrane permeability, and assay compatibility relative to more lipophilic or non-basic analogs . These structure-dependent differences mean that substituting this compound with a generic cinnamamide (e.g., unsubstituted cinnamamide, N-benzylcinnamamide, or N-(pyridin-2-ylmethyl)cinnamamide) carries a high risk of divergent biological readout and irreproducible results.

Quantitative Differentiation Evidence: N-(Pyridin-3-ylmethyl)cinnamamide vs. Closest Structural Analogs


Cholinesterase Inhibitory Activity: N-(Pyridin-3-ylmethyl)cinnamamide Demonstrates Dual AChE/BuChE Inhibition, Differentiating from N-Benzylcinnamamide

N-(Pyridin-3-ylmethyl)cinnamamide has been reported to exhibit significant in vitro inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critically implicated in Alzheimer's disease pathology . The inclusion of the pyridin-3-ylmethyl moiety—providing an additional hydrogen-bond acceptor—is structurally rationalized to enhance binding within the cholinesterase active-site gorge relative to simple N-benzylcinnamamide, which lacks the heterocyclic nitrogen. Although a direct head-to-head comparison under identical assay conditions has not been published for this exact compound pair, class-level SAR from multiple cinnamamide-cholinesterase studies consistently shows that heterocyclic substituents at the amide nitrogen improve potency over phenyl-only analogs, with typical IC₅₀ improvements of 2- to 10-fold [1]. Users selecting this compound for cholinesterase-targeted programs should note that the specific quantitative potency values reported in vendor literature (e.g., IC₅₀ values for AChE and BuChE) require verification as they originate from non-peer-reviewed technical datasheets lacking full experimental disclosure .

Alzheimer's disease Cholinesterase inhibition Neurodegeneration

Regioisomeric Differentiation: N-(Pyridin-3-ylmethyl)cinnamamide vs. N-(Pyridin-2-ylmethyl)cinnamamide in Immunomodulatory Potential

In the cinnamamide patent family represented by US6413995B1, compounds bearing a pyridin-3-ylmethyl substituent on the cinnamamide nitrogen were specifically exemplified and evaluated for their capacity to modulate IL-12, IL-6, and IL-10 production—key cytokines in autoimmune and inflammatory disease [1]. The patent explicitly claims cinnamamide derivatives wherein the amide nitrogen is substituted with a pyridin-3-ylmethyl group (among other heterocyclic alkyl substituents) as immunomodulatory agents [1]. Regioisomeric differentiation is critical: moving the pyridine nitrogen from the 3-position to the 2-position (i.e., N-(pyridin-2-ylmethyl)cinnamamide) alters both the hydrogen-bonding vector and the basicity of the heterocycle, which patent SAR data suggest is consequential for cytokine modulation potency [1]. The 3-pyridyl isomer benefits from a meta-orientation that may avoid steric clashes within certain target binding pockets compared to the ortho-substituted 2-pyridyl analog [2]. While the patent does not provide side-by-side IC₅₀ values exclusively for the unsubstituted N-(pyridin-3-ylmethyl)cinnamamide vs. its 2-pyridyl regioisomer, the structure-activity relationship framework established across multiple exemplified compounds supports the functional non-equivalence of these regioisomers [1][2].

Immunomodulation Interleukin inhibition Autoimmune disease

Physicochemical Differentiation: Aqueous Solubility and LogP Profile of N-(Pyridin-3-ylmethyl)cinnamamide vs. N-Benzylcinnamamide

The introduction of a pyridine nitrogen at the 3-position of the N-benzyl substituent is predicted to significantly alter the physicochemical profile of the cinnamamide scaffold relative to the all-carbon N-benzylcinnamamide analog. Specifically, the basic pyridine nitrogen (calculated pKa ~5.2 for the conjugate acid of the pyridine ring) confers pH-dependent aqueous solubility that is markedly higher at pH values below the pKa, where the pyridine moiety becomes partially protonated . In contrast, N-benzylcinnamamide lacks this ionizable center and exhibits uniformly poor aqueous solubility across the physiological pH range. Computational predictions using standard drug-likeness models indicate that N-(pyridin-3-ylmethyl)cinnamamide has a calculated LogP approximately 0.5–0.8 log units lower than N-benzylcinnamamide, attributable to the polarity of the pyridine ring [1]. This solubility differentiation has practical consequences for in vitro assay design: the target compound is more amenable to aqueous dilution protocols at mildly acidic pH, reducing the need for DMSO co-solvent that may confound cell-based assays [2]. These computational predictions, while based on well-validated algorithms (e.g., ACD/Labs or ChemAxon prediction modules), have not been experimentally confirmed for this specific compound in published studies [1].

Physicochemical profiling Aqueous solubility Drug-likeness

Evidence Limitations Advisory: Current Data Gaps for N-(Pyridin-3-ylmethyl)cinnamamide Requiring Vendor Verification

A systematic literature survey reveals that N-(pyridin-3-ylmethyl)cinnamamide currently lacks peer-reviewed, head-to-head comparative pharmacology data in any publicly indexed primary research publication as of May 2026. The biological activity claims associated with this compound—including cholinesterase inhibition, anticancer cytotoxicity (e.g., A549 IC₅₀ 15.0 µM; MCF-7 IC₅₀ 12.5 µM as claimed in certain vendor listings), and antimicrobial activity—originate predominantly from vendor technical datasheets and aggregated database entries (e.g., BindingDB) that do not provide full experimental methods, replicate numbers, or positive control data [1]. In contrast, closely related cinnamamide analogs—such as N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)cinnamamide derivatives—have published, peer-reviewed AChE/BChE IC₅₀ data with full SAR characterization and positive control comparison (e.g., donepezil) [2]. This evidentiary asymmetry means that procurement decisions for N-(pyridin-3-ylmethyl)cinnamamide must rely on class-level SAR inference and structural rationale rather than compound-specific published quantitative evidence. Users are strongly advised to request lot-specific Certificates of Analysis, including HPLC purity, identity confirmation (NMR/HRMS), and any in-house biological QC data (e.g., IC₅₀ in a standardized enzyme or cell-based assay) from the vendor prior to committing to large-scale procurement .

Data quality Procurement due diligence Assay reproducibility

Recommended Application Scenarios for N-(Pyridin-3-ylmethyl)cinnamamide Based on Current Evidence


Cholinesterase Inhibitor Lead Optimization Programs (Alzheimer's Disease Research)

N-(Pyridin-3-ylmethyl)cinnamamide is suitable as a starting scaffold or reference compound in medicinal chemistry campaigns targeting dual AChE/BuChE inhibition for Alzheimer's disease. The pyridin-3-ylmethyl substituent provides a structural rationale for enhanced cholinesterase engagement vs. N-benzylcinnamamide based on class-level SAR trends . Research groups should use this compound as the parent scaffold for systematic SAR exploration—varying substitution on the cinnamoyl phenyl ring and modifying the pyridine position—and should generate their own in-house potency data against both AChE and BuChE using standardized Ellman assay protocols with donepezil or galantamine as positive controls . Note that the compound's blood–brain barrier permeability has not been experimentally characterized; parallel assessment of CNS penetration (e.g., PAMPA-BBB or in situ brain perfusion) is recommended if in vivo efficacy studies are planned .

Immunomodulatory Screening in Autoimmune and Inflammatory Disease Models

Based on the patent coverage in US6413995B1, N-(pyridin-3-ylmethyl)cinnamamide can be employed as a tool compound for investigating IL-12/IL-6/IL-10 modulation in cellular immunology assays . Researchers should source this compound specifically in the context of screening cascades designed to identify cinnamamide-based immunomodulators, using the pyridin-3-ylmethyl regioisomer as the preferred starting geometry. The patent's SAR framework indicates that modifications to the cinnamoyl phenyl ring (e.g., introduction of alkoxy, halogen, or acetoxy substituents) can further tune potency, but the pyridin-3-ylmethyl group at the amide nitrogen is a conserved feature among the preferred embodiments . Assay conditions should follow the patent's methodology: stimulated peripheral blood mononuclear cells (PBMCs) or T-cell lines, with cytokine quantification by ELISA following 24–48 h compound exposure . Procurement from a vendor providing batch-to-batch consistency documentation is critical for longitudinal immunological studies where reproducibility of cytokine modulation is paramount .

Aqueous-Compatible High-Throughput Screening Library Inclusion

The predicted enhanced aqueous solubility of N-(pyridin-3-ylmethyl)cinnamamide relative to N-benzylcinnamamide (Section 3, Evidence Item 3) supports its preferential inclusion in compound screening libraries intended for cell-based or biochemical HTS campaigns where DMSO concentrations must be minimized . The ionizable pyridine moiety enables pH-adjusted solubility tuning—libraries prepared at pH 5.0–5.5 buffer can achieve higher compound concentrations in aqueous media without exceeding 0.1% DMSO, mitigating solvent-related cytotoxicity artifacts . When procuring for HTS library assembly, specify ≥95% purity (HPLC) with residual solvent analysis (particularly DMSO, if used in pre-formulation) and request stability data under aqueous storage conditions (e.g., 24–72 h at 4°C and room temperature) to ensure compound integrity throughout the screening window .

Quote Request

Request a Quote for N-(pyridin-3-ylmethyl)cinnamamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.